molecular formula C19H17N3O B12493037 2-phenyl-N'-(propan-2-ylidene)quinoline-4-carbohydrazide

2-phenyl-N'-(propan-2-ylidene)quinoline-4-carbohydrazide

Cat. No.: B12493037
M. Wt: 303.4 g/mol
InChI Key: QBPRFHYUADEPHW-UHFFFAOYSA-N
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Description

2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide typically involves the condensation of 2-phenylquinoline-4-carbohydrazide with acetone. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carbohydrazide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted phenylquinoline compounds.

Scientific Research Applications

2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinoline-4-carbohydrazide
  • N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide
  • Quinoline-4-carbohydrazide derivatives

Uniqueness

2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and hydrazide moieties allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-phenyl-N-(propan-2-ylideneamino)quinoline-4-carboxamide

InChI

InChI=1S/C19H17N3O/c1-13(2)21-22-19(23)16-12-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h3-12H,1-2H3,(H,22,23)

InChI Key

QBPRFHYUADEPHW-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C

Origin of Product

United States

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